PIK-75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIK-75 is a small molecule inhibitor primarily known for its selective inhibition of the phosphoinositide 3-kinase (PI3K) p110 alpha isoform. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PIK-75 can be synthesized through a multi-step organic synthesis processThe final product is obtained through a series of condensation and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic chemistry techniques such as condensation reactions, bromination, and purification through chromatography. The scalability of the synthesis would depend on optimizing these steps for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
PIK-75 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
PIK-75 has a wide range of scientific research applications, including:
Wirkmechanismus
PIK-75 exerts its effects by selectively inhibiting the p110 alpha isoform of PI3K. This inhibition leads to the suppression of downstream signaling pathways, including the AKT pathway, which is crucial for cell survival and proliferation. By blocking these pathways, this compound induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit other kinases such as CDK9, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wortmannin: Another PI3K inhibitor, but less selective compared to PIK-75.
LY294002: A broad-spectrum PI3K inhibitor with different selectivity profiles.
Alpelisib: A selective PI3K p110 alpha inhibitor used clinically for certain types of breast cancer
Uniqueness of this compound
This compound is unique due to its high selectivity for the p110 alpha isoform of PI3K and its ability to inhibit CDK9. This dual inhibition makes it particularly effective in inducing apoptosis in cancer cells with aberrant PI3K signaling. Its distinct binding mode and potent activity against specific cancer cell lines further highlight its uniqueness compared to other PI3K inhibitors .
Biologische Aktivität
PIK-75 is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), recognized for its significant biological activities in various cancer types and inflammatory conditions. This article compiles relevant findings from diverse studies to elucidate the compound's mechanisms, efficacy, and potential therapeutic applications.
This compound exerts its biological effects primarily through the inhibition of the PI3K-AKT signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and metabolism. This compound has been shown to:
- Induce Apoptosis : In acute myeloid leukemia (AML) cells, this compound disrupts the interaction between Bcl-xL and Bak, leading to apoptosis. This is further facilitated by the downregulation of Mcl-1 protein levels due to decreased Cdk7/9 activity .
- Block Inflammatory Responses : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocyte-endothelial cells, thereby reducing inflammation .
Efficacy Against Cancer Resistance
Recent studies have highlighted this compound's potential in overcoming drug resistance in cancer therapies:
- Overcoming Venetoclax Resistance : this compound has demonstrated efficacy in overcoming both primary and acquired resistance to venetoclax in mantle cell lymphoma (MCL) models. It achieves this by inhibiting AKT activation and reducing MCL-1 expression, thus promoting apoptosis even in resistant tumor cells .
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been documented through various experimental setups:
- Reduction of Cytokine Expression : In feline esophageal epithelial cells, this compound reduced the expression of pro-inflammatory cytokines IL-1β and IL-8 following hydrogen peroxide treatment. This indicates its potential utility in treating inflammatory diseases .
Case Study: Acute Myeloid Leukemia
A study explored this compound's effects on AML cells, revealing that it not only induced apoptosis but also modulated key survival pathways. The compound's ability to decrease Mcl-1 levels was particularly notable as it directly contributed to enhanced apoptosis rates.
Case Study: Mantle Cell Lymphoma
In xenograft models, this compound effectively inhibited tumor growth and dissemination to the spleen, showcasing its potential as a therapeutic agent for MCL patients resistant to standard treatments. The compound's dual inhibition of PI3K and CDK9 was instrumental in these outcomes .
Eigenschaften
IUPAC Name |
N-[(E)-(6-bromoimidazo[1,2-a]pyridin-2-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O4S/c1-11-3-5-14(22(23)24)7-15(11)27(25,26)20(2)18-8-13-10-21-9-12(17)4-6-16(21)19-13/h3-10H,1-2H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCUNMNWMCKNKK-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.